molecular formula C20H26N4O4 B2388447 N-({4-[4-(1H-indol-3-yl)butanoyl]piperazin-1-yl}carbonyl)-L-alanine CAS No. 956616-61-8

N-({4-[4-(1H-indol-3-yl)butanoyl]piperazin-1-yl}carbonyl)-L-alanine

Katalognummer B2388447
CAS-Nummer: 956616-61-8
Molekulargewicht: 386.452
InChI-Schlüssel: NEPOSFIAYLPVQV-AWEZNQCLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-({4-[4-(1H-indol-3-yl)butanoyl]piperazin-1-yl}carbonyl)-L-alanine, also known as NBI-98854, is a novel compound that has been developed for the treatment of various neurological disorders. It is a selective inhibitor of the vesicular monoamine transporter 2 (VMAT2), which is responsible for the uptake of monoamines such as dopamine, norepinephrine, and serotonin into synaptic vesicles.

Wirkmechanismus

N-({4-[4-(1H-indol-3-yl)butanoyl]piperazin-1-yl}carbonyl)-L-alanine is a selective inhibitor of VMAT2, which is responsible for the uptake of monoamines into synaptic vesicles. By inhibiting VMAT2, this compound increases the release of monoamines into the synaptic cleft, leading to increased neurotransmission. This mechanism of action is different from other dopamine agonists, which directly stimulate dopamine receptors.
Biochemical and Physiological Effects
This compound has been shown to increase the release of dopamine and other monoamines in the brain, leading to improved motor function and reduced involuntary movements. It has also been shown to improve cognitive function in animal models of schizophrenia and Alzheimer's disease. In addition, this compound has been shown to have a low potential for abuse and addiction, making it a promising candidate for the treatment of various neurological disorders.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of N-({4-[4-(1H-indol-3-yl)butanoyl]piperazin-1-yl}carbonyl)-L-alanine is its selectivity for VMAT2, which reduces the risk of off-target effects. It has also been shown to have a low potential for abuse and addiction, making it a safer alternative to other dopamine agonists. However, one of the limitations of this compound is its limited bioavailability, which may require higher doses or more frequent dosing to achieve therapeutic effects.

Zukünftige Richtungen

There are several future directions for the research and development of N-({4-[4-(1H-indol-3-yl)butanoyl]piperazin-1-yl}carbonyl)-L-alanine. One direction is to explore its potential therapeutic applications in other neurological disorders, such as depression and anxiety. Another direction is to optimize the synthesis method to improve the yield and purity of the final product. Finally, further research is needed to understand the long-term effects and safety of this compound in humans.

Synthesemethoden

The synthesis of N-({4-[4-(1H-indol-3-yl)butanoyl]piperazin-1-yl}carbonyl)-L-alanine involves several steps, including the protection of the amino group of L-alanine, the coupling of the piperazine with the indole, and the deprotection of the amino group. The final product is obtained by coupling the piperazine-indole intermediate with the protected L-alanine. The synthesis method has been optimized to yield high purity and high yield of the final product.

Wissenschaftliche Forschungsanwendungen

N-({4-[4-(1H-indol-3-yl)butanoyl]piperazin-1-yl}carbonyl)-L-alanine has been studied extensively for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, Huntington's disease, and tardive dyskinesia. It has been shown to increase the release of dopamine and other monoamines in the brain, which can improve motor function and reduce involuntary movements. In addition, this compound has been shown to improve cognitive function in animal models of schizophrenia and Alzheimer's disease.

Eigenschaften

IUPAC Name

(2S)-2-[[4-[4-(1H-indol-3-yl)butanoyl]piperazine-1-carbonyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O4/c1-14(19(26)27)22-20(28)24-11-9-23(10-12-24)18(25)8-4-5-15-13-21-17-7-3-2-6-16(15)17/h2-3,6-7,13-14,21H,4-5,8-12H2,1H3,(H,22,28)(H,26,27)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEPOSFIAYLPVQV-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)N1CCN(CC1)C(=O)CCCC2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)N1CCN(CC1)C(=O)CCCC2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.